Cas no 2248364-01-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate structure
2248364-01-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
CAS番号:2248364-01-2
MF:C19H11ClN2O4
メガワット:366.754643678665
CID:6598025
PubChem ID:165729580

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
    • EN300-6520148
    • 2248364-01-2
    • インチ: 1S/C19H11ClN2O4/c1-10-11-7-4-8-15(20)16(11)21-9-14(10)19(25)26-22-17(23)12-5-2-3-6-13(12)18(22)24/h2-9H,1H3
    • InChIKey: ZLAKBKYXGOEGRB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2C1=NC=C(C(=O)ON1C(C3C=CC=CC=3C1=O)=O)C=2C

計算された属性

  • せいみつぶんしりょう: 366.0407345g/mol
  • どういたいしつりょう: 366.0407345g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 588
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520148-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
5g
$4890.0 2023-05-31
Enamine
EN300-6520148-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
10g
$7250.0 2023-05-31
Enamine
EN300-6520148-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
0.5g
$1619.0 2023-05-31
Enamine
EN300-6520148-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
2.5g
$3304.0 2023-05-31
Enamine
EN300-6520148-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
0.05g
$1417.0 2023-05-31
Enamine
EN300-6520148-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
1g
$1686.0 2023-05-31
Enamine
EN300-6520148-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
0.25g
$1551.0 2023-05-31
Enamine
EN300-6520148-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate
2248364-01-2
0.1g
$1484.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate (CAS No. 2248364-01-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate (CAS No. 2248364-01-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a quinoline core and an isoindole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The quinoline scaffold is a well-known and widely studied heterocyclic system with a rich history in medicinal chemistry. It has been extensively explored for its diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The presence of the 8-chloro and 4-methyl substituents on the quinoline ring further modulates the compound's physicochemical properties and biological activities.

The isoindole moiety, specifically the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group, adds another layer of complexity to the molecule. Isoindoles are known for their ability to form stable complexes with various biomolecules, making them valuable in the design of drugs that target specific cellular processes. The combination of the quinoline and isoindole moieties in this compound suggests a potential for multifaceted biological interactions.

Recent studies have highlighted the importance of such hybrid molecules in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that compounds with similar structural features exhibited potent antiproliferative activity against various cancer cell lines. The researchers found that the presence of both the quinoline and isoindole moieties was crucial for achieving high efficacy and selectivity.

In another study published in Bioorganic & Medicinal Chemistry Letters (2020), the compound was evaluated for its anti-inflammatory properties. The results showed that it effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate could be a promising lead for developing new anti-inflammatory agents.

The pharmacokinetic profile of this compound is also an area of active research. Preliminary studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are essential for ensuring that the compound can effectively reach its intended target site in vivo without significant degradation or toxicity.

To further explore the therapeutic potential of CAS No. 2248364-01-2, ongoing clinical trials are being conducted to evaluate its safety and efficacy in various disease models. These trials are expected to provide valuable insights into the compound's mechanism of action and its potential as a novel therapeutic agent.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-chloro-4-methylquinoline-3-carboxylate (CAS No. 2248364-01-2) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it an intriguing molecule with potential applications in cancer therapy, anti-inflammatory treatments, and other areas of unmet medical need.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd